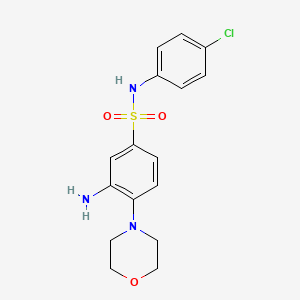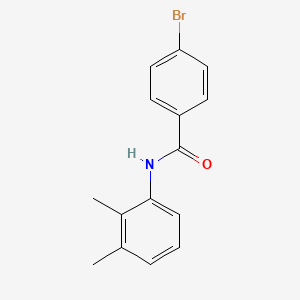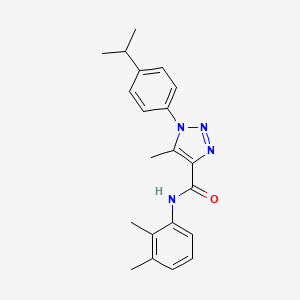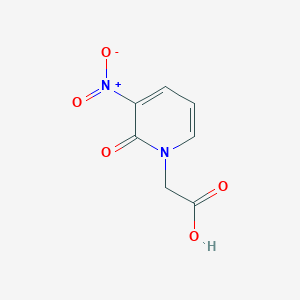
(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
Vue d'ensemble
Description
“(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 . It is also known by other synonyms such as “1(2H)-Pyridineacetic acid, 3-nitro-2-oxo-” and "2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid" .
Synthesis Analysis
The synthesis of “(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” involves the reaction of 2-hydroxy-3-nitropyridine and chloroacetic acid. The reaction is carried out in water at 40°C with the addition of trisodium phosphate dodecahydrate . The reaction is stirred at room temperature overnight .Applications De Recherche Scientifique
Luminescence and Magnetic Properties
Terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical exhibit unique magnetic and luminescence properties. A study synthesized a terbium(III) complex demonstrating slow relaxation of magnetization at low temperatures, suggesting single-molecule magnet behavior. The luminescence spectra showed a resolved vibronic structure, indicating potential applications in magnetic and luminescent materials for various technological uses (Lannes et al., 2014).
Protein Nitrosylation Mechanism
Research on the autocatalytic mechanism of protein nitrosylation reveals that at physiological concentrations of nitric oxide, N2O3 forms inside protein-hydrophobic cores and causes nitrosylation within the protein interior. This understanding of protein modification has implications for the design of specific hydrophobic compounds for rapid inactivation of target enzymes, highlighting the biochemical applications of nitro-containing compounds (Nedospasov et al., 2000).
Electrophilic and Nucleophilic Properties
A study on alpha-nitro ketone explored its use as both an electrophile and nucleophile in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds serve as probes for the Drosophila nicotinic receptor interaction, demonstrating the chemical versatility of nitro-containing compounds for biological research (Zhang et al., 2004).
HONO Formation in Atmospheric Chemistry
A study on daytime HONO vertical gradients in Houston, TX, discussed the formation mechanisms of HONO, a precursor of the hydroxyl radical in the atmosphere. The research provides insights into atmospheric chemistry and environmental science, illustrating the broader impact of nitro-containing compounds on air quality and climate change (Wong et al., 2011).
Synthesis of Pyridines
Research on the facile one-pot, multicomponent synthesis of pyridines under microwave irradiation showcases the efficient and environmentally benign methodologies for synthesizing complex organic compounds, including those with nitro groups. This has implications for the development of pharmaceuticals and agrochemicals (Zhou et al., 2009).
Propriétés
IUPAC Name |
2-(3-nitro-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6(11)4-8-3-1-2-5(7(8)12)9(13)14/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKZKBMUAPJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

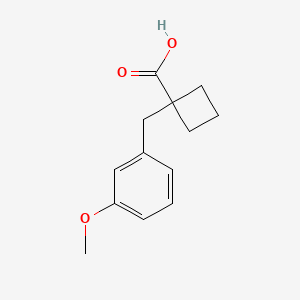
![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)
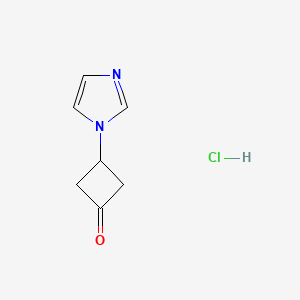
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)
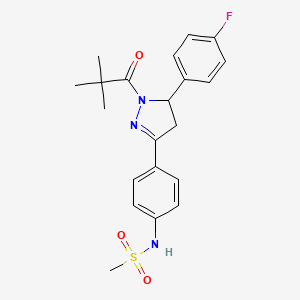
![3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide](/img/structure/B2874590.png)
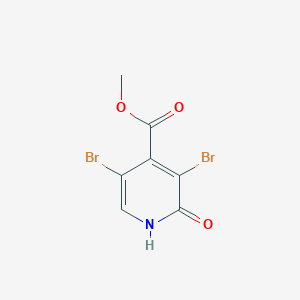
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)


